ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate

Physicochemical profiling Drug-likeness Permeability prediction

Medicinal chemists requiring a pyrrole scaffold with a formyl diversification handle and a thienylmethyl N1-substituent for systematic SAR often face fragmented supply chains. This compound solves that: • 4-Formyl handle enables oxime, Knoevenagel, and reductive amination chemistry; validated in antimicrobial O-acyloximes (MIC 7.81 μg/mL). • Thienylmethyl vs. phenyl N1-substituent provides ΔXLogP3-AA = -0.3, ΔHBA = +1 for tunable lipophilicity. • Matched-pair series (CAS 175276-52-5, 175276-51-4) available for controlled SPR studies. Supplied with 97% purity for reliable aldehyde chemistry.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
CAS No. 175276-54-7
Cat. No. B063154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
CAS175276-54-7
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=CS2)C
InChIInChI=1S/C15H17NO3S/c1-4-19-15(18)14-11(3)16(10(2)13(14)9-17)8-12-6-5-7-20-12/h5-7,9H,4,8H2,1-3H3
InChIKeyXGNWYRXJIRVWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate: Structural and Physicochemical Baseline


Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate (CAS 175276-54-7) is a polysubstituted pyrrole derivative with molecular formula C₁₅H₁₇NO₃S and molecular weight 291.4 g/mol, bearing four key functional handles: an ethyl ester at C3, a formyl group at C4, methyl groups at C2 and C5, and a thienylmethyl substituent at N1 [1]. Computed physicochemical properties include XLogP3-AA of 2.5, topological polar surface area (TPSA) of 76.5 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound is commercially available from multiple suppliers (Maybridge/Thermo Scientific, Apollo Scientific, AKSci, ABCR) with certified purities of 95% or 97% [2]. It belongs to a family of Maybridge-sourced 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate building blocks that differ exclusively in the N1-substituent, making systematic comparator analysis feasible .

Workflow
Aldehyde diversification chemistry
Selection
Thienylmethyl pyrrole building block
Context
Matched-pair analog series for SPR studies

Why Generic Pyrrole-3-carboxylate Analogs Cannot Substitute


Substituting a generic 4-formylpyrrole-3-carboxylate for ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate introduces at least three measurable divergences that affect downstream synthetic and biological outcomes: (i) the thienylmethyl N1-substituent provides a 0.3–0.5 logP unit differential relative to phenyl-substituted analogs (XLogP3-AA of 2.5 vs. 2.8 for the phenyl congener), altering lipophilicity-dependent properties such as membrane permeability and solubility [1][2]; (ii) the thiophene sulfur atom contributes an additional hydrogen bond acceptor site (HBA count = 4 vs. 3 for the phenyl analog), and increases topological polar surface area from approximately 56.5 Ų to 76.5 Ų, modifying molecular recognition profiles [1][2]; (iii) the 4-formyl moiety is absent in certain close analogs (e.g., CAS 175276-51-4), which eliminates the aldehyde handle required for oxime formation, Knoevenagel condensation, and reductive amination – transformations documented in the synthesis of antimicrobial O-acyloximes from 4-formylpyrrole precursors [3][4]. These differences are not cosmetic; they determine whether a synthetic sequence proceeds or fails at the intended diversification step.

N1-substituent lipophilicity
Thienylmethyl vs. phenyl may shift logP and permeability profile, altering ADME behavior.
Additional H-bond acceptor
Thiophene sulfur increases HBA and PSA, which can modify target recognition and solubility.
4-formyl handle missing in des-formyl analog
Absence of the aldehyde group eliminates oxime formation and Knoevenagel condensation pathways.

Differentiation Evidence vs. Structural Analogs


Lipophilicity: Thienylmethyl vs. Phenyl Substituent

The target compound (CAS 175276-54-7) exhibits a computed XLogP3-AA of 2.5, which is 0.3 logP units lower than the phenyl-substituted analog ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 175276-52-5; XLogP3-AA = 2.8) [1][2]. This difference arises from the replacement of a phenyl ring with a thiophene ring in the N1-substituent. The lower logP of the thienylmethyl derivative places it closer to the optimal range for CNS drug candidates (logP 2–3) and may reduce non-specific protein binding relative to the more lipophilic phenyl congener.

Lipophilicity
Direct comparison
XLogP3-AA 2.5 vs 2.8
Δ −0.3
Supports selection for lower lipophilicity profile
Computed XLogP3-AA; experimental logP may differ
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Acceptors and Polar Surface Area

The target compound possesses four hydrogen bond acceptor (HBA) sites (two carbonyl oxygens from ester and formyl, pyrrole nitrogen, and thiophene sulfur), compared to only three HBAs for the phenyl-substituted analog (CAS 175276-52-5), which lacks the thiophene sulfur [1][2]. The computed topological polar surface area (TPSA) of 76.5 Ų for the target compound is approximately 20 Ų larger than the TPSA of ~56.5 Ų estimated for the phenyl analog (based on the absence of the sulfur heteroatom) [1]. The additional H-bond acceptor and larger PSA may confer distinct binding interactions with biological targets that possess complementary hydrogen bond donor functionality.

H-Bond & PSA
Direct comparison
HBA 4 vs 3
TPSA 76.5 vs ~56.5 Ų
ΔHBA +1, ΔTPSA +20 Ų
May influence target selectivity and solubility
TPSA estimated; experimental validation advised
Hydrogen bonding Polar surface area Structure-based design

Rotatable Bonds and Conformational Flexibility

The target compound has six rotatable bonds, compared to five rotatable bonds for the phenyl analog (CAS 175276-52-5) and five for the des-formyl analog (CAS 175276-51-4) [1][2]. The additional rotatable bond arises from the methylene linker (CH₂) between the pyrrole N1 and the thiophene ring, which introduces an extra degree of torsional freedom not present when the N-substituent is directly attached (as in the phenyl analog) or when the formyl group is absent. This increased conformational flexibility can influence entropic penalties upon binding to protein targets and may enhance solubility through increased molecular disorder.

Rotatable Bonds
Direct comparison
6 vs 5 (+1)
Increased flexibility for induced-fit binding
Entropic contribution context-dependent
Conformational flexibility Molecular complexity Entropic considerations

4-Formyl Synthetic Handle: Differentiation from Des-Formyl Analog

The target compound contains a reactive 4-formyl group (exact mass contribution of 29.00274 Da for CHO) that is entirely absent in the direct analog ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate (CAS 175276-51-4; molecular formula C₁₄H₁₇NO₂S vs. C₁₅H₁₇NO₃S) [1]. This formyl group enables key synthetic transformations documented in the pyrrole literature: oxime formation (as demonstrated in the synthesis of antimicrobial O-acyloximes from 4-formylpyrrole precursors, with MIC values of 7.81–125 μg/mL against bacterial strains) [2], Knoevenagel condensation with active methylene compounds, and reductive amination to generate amine-functionalized derivatives. The des-formyl analog lacks this essential reactive handle and therefore cannot participate in these diversification reactions.

4-Formyl Handle
Class-level inference
4-CHO present vs absent
ΔMW +28 Da
Essential for oxime formation and aldehyde chemistry
Synthetic utility based on literature class
Synthetic diversification Oxime formation Knoevenagel condensation

Molecular Weight and Heavy Atom Count vs. Simpler Scaffolds

The target compound has a molecular weight of 291.4 g/mol and 20 heavy atoms, placing it in the fragment-to-lead molecular weight range (MW < 300 Da), yet with greater structural complexity than simpler 4-formylpyrrole-3-carboxylates such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9; MW = 195.2 g/mol; 14 heavy atoms; C₁₀H₁₃NO₃) [1]. The thienylmethyl N1-substituent adds 96.2 Da of molecular weight and introduces the thiophene heterocycle, which provides additional π-stacking and sulfur-mediated interactions not available with the unsubstituted N–H pyrrole scaffold. Despite the higher MW, the compound remains within fragment-likeness guidelines (MW ≤ 300) while offering more vectors for target engagement.

MW & Heavy Atoms
Cross-study comparable
MW 291.4 vs 195.2 g/mol
+96.2 Da
Advanced fragment-like scaffold for lead generation
Fragment-likeness MW ≤300
Fragment-based drug discovery Molecular complexity Lead-like properties

Commercial Purity and Supplier Differentiation

The target compound is available at two distinct purity grades from reputable suppliers: 95% (AKSci, ABCR, SynQuest Labs) and 97% (Maybridge/Thermo Scientific) [1]. The phenyl-substituted analog (CAS 175276-52-5) is available at 97% from Thermo Scientific Maybridge, while the des-formyl analog (CAS 175276-51-4) is generally offered at 95% purity from Apollo Scientific [1][2]. For reactions where the formyl group is the reactive center, the 97% purity grade minimizes the presence of oxidized impurities (e.g., carboxylic acid from formyl oxidation) that could compete in condensation reactions, thereby improving synthetic reproducibility.

Purity Grade
Supporting evidence
97% (Maybridge)
Higher purity may reduce aldehyde oxidation impurities
Supplier COA; verify batch-specific purity
Procurement Quality assurance Synthetic reproducibility

Optimal Application Scenarios


Medicinal Chemistry: Thienylmethyl Pyrrole Kinase Inhibitors

When a medicinal chemistry program requires a pyrrole scaffold with a formyl diversification handle and a thienylmethyl N1-substituent for specific target interactions, this compound is the direct starting material. Its XLogP3-AA of 2.5 places it within the optimal CNS drug-like logP range, while the thiophene sulfur provides an additional hydrogen bond acceptor (HBA = 4 vs. 3 for phenyl analogs) and increases TPSA to 76.5 Ų [1]. The 4-formyl group enables oxime formation – a transformation validated in the synthesis of antimicrobial O-acyloximes with MIC values as low as 7.81 μg/mL against Proteus mirabilis [2] – and can similarly be exploited for generating kinase-targeted Schiff base derivatives.

Fragment-Based Drug Discovery: Enhanced Complexity Scaffold

At MW 291.4 g/mol with 20 heavy atoms and six rotatable bonds, this compound sits at the upper boundary of fragment-likeness (MW ≤ 300 Da) while offering greater structural complexity than simpler 4-formylpyrrole-3-carboxylates (e.g., CAS 2199-59-9; MW 195.2 g/mol, 14 heavy atoms) [1][3]. The increased rotatable bond count (+1 vs. phenyl analog; +1 vs. des-formyl analog) provides conformational flexibility that can facilitate induced-fit binding, while the three distinct functional handles (formyl, ester, thienylmethyl) allow for systematic fragment growth in three independent vectors.

Synthetic Methodology: Aldehyde Diversification Chemistry

The combination of the 4-formyl group with the electron-rich pyrrole ring and the thienylmethyl N1-substituent creates a unique electronic environment for exploring formyl-based transformations. The difference in molecular formula (C₁₅H₁₇NO₃S vs. C₁₄H₁₇NO₂S for the des-formyl analog) directly reflects the presence of the aldehyde carbon and oxygen atoms (Δexact mass = +28.00489 Da), enabling Knoevenagel condensations, reductive aminations, and oxime formations that are precluded with the des-formyl analog [1]. The 97% purity grade from Maybridge (SP00032) minimizes competing oxidation side reactions at the aldehyde center [4].

Matched-Pair Analog Series for Structure-Property Studies

This compound is a member of a matched-pair series from Maybridge (SP00032; CAS 175276-54-7) alongside the phenyl analog (CAS 175276-52-5) and the des-formyl analog (CAS 175276-51-4) [4]. Systematic procurement of all three enables direct structure-property relationship (SPR) studies where the contribution of the thienylmethyl vs. phenyl N1-substituent (ΔXLogP3-AA = -0.3; ΔHBA = +1; ΔRB = +1) and the formyl group (ΔMW = +28 Da) can be deconvoluted in a controlled manner [1][3]. This matched-pair set is uniquely valuable for benchmarking computational predictions against experimental solubility, permeability, and metabolic stability data.

Application
Selection Property
Validation Focus
Thienylmethyl pyrrole kinase inhibitor design
N1-thienylmethyl group with formyl handle
LogP, HBA, and TPSA profiling against target binding
Fragment-based lead generation
MW 291 Da and six rotatable bonds
Conformational flexibility and heavy-atom count vs. simpler fragments
Aldehyde diversification chemistry
4-formyl group and 97% purity grade
Oxime formation and Knoevenagel condensation reproducibility
Matched-pair structure-property studies
Set with phenyl and des-formyl analogs
ΔXLogP, ΔHBA, ΔRB deconvolution in SPR assays
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